REACTION_CXSMILES
|
CN(C[N:5]=[CH:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)C.[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22]Br)=[CH:16][CH:15]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[NH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][N:10]([CH2:22][CH2:21][O:20][C:17]2[CH:18]=[CH:19][C:14]([F:13])=[CH:15][CH:16]=2)[CH2:11][CH2:12]1
|
Name
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4-(dimethylaminomethyliminomethyl)piperidine
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Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
CN(C)CN=CC1CCNCC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)OCCBr
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 16 hours
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)CCOC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |